N-Phenyl-1,1-di(propan-2-yl)boranamine
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Overview
Description
Diisopropyl{(phenyl)amino}borane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique reactivity and versatility, making it a valuable reagent in various chemical transformations. The presence of both diisopropyl and phenyl groups attached to the borane core imparts distinct chemical properties that are exploited in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl{(phenyl)amino}borane can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with phenylboronic acid under anhydrous conditions. The reaction typically requires a catalyst, such as lithium borohydride, to facilitate the formation of the desired product . Another method involves the use of diisopropylamine and phenylborane in the presence of a palladium catalyst, which promotes the borylation of aryl bromides to generate arylboronic acids .
Industrial Production Methods
In an industrial setting, the production of diisopropyl{(phenyl)amino}borane often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also emphasizes the importance of maintaining anhydrous conditions to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl{(phenyl)amino}borane undergoes various chemical reactions, including:
Reduction: It can reduce esters and carbonyl compounds to the corresponding alcohols.
Substitution: It participates in substitution reactions, particularly in the presence of catalytic amounts of lithium borohydride.
Borylation: It is used in the palladium-catalyzed borylation of aryl bromides to generate arylboronic acids.
Common Reagents and Conditions
Common reagents used in reactions with diisopropyl{(phenyl)amino}borane include lithium borohydride, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dichloromethane . Reaction conditions often involve maintaining anhydrous environments and controlling temperature to optimize yields.
Major Products
The major products formed from reactions involving diisopropyl{(phenyl)amino}borane include arylboronic acids, alcohols, and amines . These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.
Scientific Research Applications
Diisopropyl{(phenyl)amino}borane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and in borylation reactions to synthesize complex organic molecules.
Biology: Its ability to cross cell membranes makes it a potential candidate for drug delivery systems.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which diisopropyl{(phenyl)amino}borane exerts its effects involves the formation of a coordinate covalent bond between the lone electron pair on the nitrogen atom and the vacant orbital of the borane . This interaction enhances the compound’s reactivity and allows it to participate in various chemical transformations. The molecular targets and pathways involved include the reduction of carbonyl compounds and the borylation of aryl bromides .
Comparison with Similar Compounds
Diisopropyl{(phenyl)amino}borane can be compared with other similar compounds, such as:
Diisopropylaminoborane: Known for its reducing properties and ability to participate in borylation reactions.
Phosphine-borane complexes: Used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines.
Amine-boranes: Complexes of a Lewis acid borane and an amine, used in various synthetic applications.
The uniqueness of diisopropyl{(phenyl)amino}borane lies in its combination of diisopropyl and phenyl groups, which impart distinct reactivity and versatility in chemical transformations.
Properties
CAS No. |
62824-76-4 |
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Molecular Formula |
C12H20BN |
Molecular Weight |
189.11 g/mol |
IUPAC Name |
N-di(propan-2-yl)boranylaniline |
InChI |
InChI=1S/C12H20BN/c1-10(2)13(11(3)4)14-12-8-6-5-7-9-12/h5-11,14H,1-4H3 |
InChI Key |
HIRISLYEFLKLDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(C(C)C)NC1=CC=CC=C1 |
Origin of Product |
United States |
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